
methyl 2-(1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, "methyl 2-(1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzoate," is a complex organic molecule that appears to be related to various research areas, including medicinal chemistry and materials science. The structure suggests the presence of a quinazolinone core, a 1,2,4-oxadiazole moiety, and a benzoate ester, which are common in compounds with potential biological activity or material properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting with key building blocks like quinazolinones or oxadiazoles. For instance, the synthesis of similar quinazolinone derivatives can be achieved by cyclization reactions involving anthranilic acid derivatives and various reagents to introduce the desired substituents . The oxadiazole ring can be constructed through cyclization of hydrazides or via 1,3-dipolar cycloaddition reactions . The final esterification to introduce the benzoate group could be performed using standard esterification techniques.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple heterocyclic rings, which can influence the molecule's electronic properties and conformation. The dihedral angles between these rings, as observed in related compounds, can affect the molecule's ability to interact with biological targets or its packing in the solid state . The presence of halogens, like chlorine, can also impact the molecule's reactivity and binding properties.
Chemical Reactions Analysis
Compounds with quinazolinone and oxadiazole rings are known to participate in various chemical reactions. Quinazolinones can undergo nucleophilic addition reactions, and their hydrogen atoms can be involved in hydrogen bonding . Oxadiazoles can participate in cycloaddition reactions and serve as electrophiles in reactions with nucleophiles . The benzoate ester group can be involved in hydrolysis reactions under basic or acidic conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of aromatic systems and heteroatoms can lead to significant UV absorption, making these compounds potentially useful as dyes or fluorescent markers . The heterocyclic rings can also contribute to the compound's thermal stability and melting point. The solubility of these compounds in organic solvents or water can vary depending on the substituents and the overall polarity of the molecule.
Case Studies
While the specific compound is not directly discussed in the provided papers, related compounds have been studied for their biological activities. For example, indenopyrazoles with similar structural features have shown promising antiproliferative activity against human cancer cells . Quinazolinone derivatives have been evaluated for their analgesic and anti-inflammatory activities, with some showing potent effects in animal models . These studies highlight the potential of such compounds in drug discovery and development.
科学的研究の応用
Antimicrobial Applications
One significant area of application is in the development of new quinazolines as potential antimicrobial agents. Research has shown that certain quinazoline derivatives exhibit antibacterial and antifungal activities against various microorganisms such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans (Desai, Shihora, & Moradia, 2007). This indicates the compound's potential in contributing to the development of new antimicrobial agents.
Anti-inflammatory and Analgesic Applications
Another area of application is in the synthesis of 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring, which have been evaluated for their analgesic and anti-inflammatory activities. Some derivatives have shown potent analgesic and anti-inflammatory activities in animal models, suggesting their potential for development into new therapeutic agents (Dewangan, Verma, Nakhate, Tripathi, Kashyap, & Dhongade, 2016).
Synthesis and Structural Applications
The compound also plays a crucial role in the synthesis of various novel molecular structures. For instance, it serves as a precursor in the synthesis of new hydrazones from quinazolinone moiety, indicating its utility in creating diverse chemical entities with potential biological activities (AL-ALAAF & Al-iraqi, 2021). Additionally, it is involved in the synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and N-(2-thiono-4-oxo-1,2,3,4-tetrahydroquinazolinyl)benzamides, highlighting its significance in the development of compounds with specific chemical and physical properties (Chau, Saegusa, & Iwakura, 1982).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 2-(1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzoate' involves the reaction of 4-chlorobenzohydrazide with ethyl chloroformate to form ethyl 2-(4-chlorophenyl)hydrazinecarboxylate. This intermediate is then reacted with 2-(bromomethyl)-4,6-dimethoxyquinazoline to form 2-(1-((4-chlorophenyl)hydrazono)methyl)-4,6-dimethoxyquinazoline. The final step involves the reaction of this intermediate with 5-(benzyloxy)-2-nitrobenzaldehyde to form the desired compound.", "Starting Materials": [ "4-chlorobenzohydrazide", "ethyl chloroformate", "2-(bromomethyl)-4,6-dimethoxyquinazoline", "5-(benzyloxy)-2-nitrobenzaldehyde" ], "Reaction": [ "4-chlorobenzohydrazide is reacted with ethyl chloroformate in the presence of a base to form ethyl 2-(4-chlorophenyl)hydrazinecarboxylate.", "Ethyl 2-(4-chlorophenyl)hydrazinecarboxylate is then reacted with 2-(bromomethyl)-4,6-dimethoxyquinazoline in the presence of a base to form 2-(1-((4-chlorophenyl)hydrazono)methyl)-4,6-dimethoxyquinazoline.", "Finally, 2-(1-((4-chlorophenyl)hydrazono)methyl)-4,6-dimethoxyquinazoline is reacted with 5-(benzyloxy)-2-nitrobenzaldehyde in the presence of a base to form the desired compound, methyl 2-(1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzoate." ] } | |
CAS番号 |
1207051-33-9 |
製品名 |
methyl 2-(1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzoate |
分子式 |
C25H17ClN4O5 |
分子量 |
488.88 |
IUPAC名 |
methyl 2-[1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,4-dioxoquinazolin-3-yl]benzoate |
InChI |
InChI=1S/C25H17ClN4O5/c1-34-24(32)18-7-3-5-9-20(18)30-23(31)17-6-2-4-8-19(17)29(25(30)33)14-21-27-22(28-35-21)15-10-12-16(26)13-11-15/h2-13H,14H2,1H3 |
InChIキー |
JDUSMATUHSYLQA-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



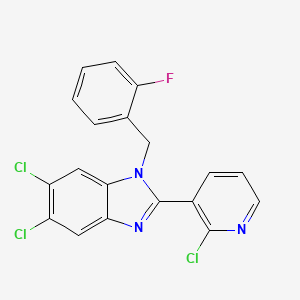
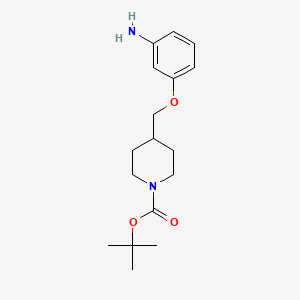

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2531374.png)
![(3S,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid](/img/structure/B2531376.png)
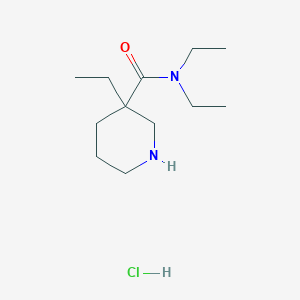
![2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2531378.png)
![4-[(2-Methylphenyl)sulfanyl]benzoic acid](/img/structure/B2531380.png)
![N-(4-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2531382.png)
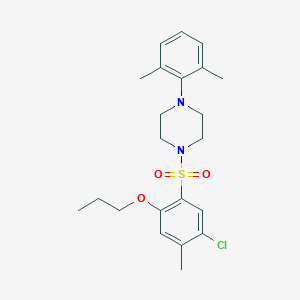
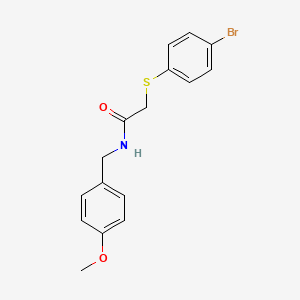
![4-(Methylamino)-2-(4-pyridinyl)-6-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarbonitrile](/img/structure/B2531388.png)
![2-methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide](/img/structure/B2531390.png)
